An In-depth Technical Guide to the Physical Properties of 4-(Piperidin-4-YL)benzonitrile Hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-(Piperidin-4-YL)benzonitrile Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Piperidin-4-YL)benzonitrile hydrochloride, with CAS Number 162997-34-4, is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a benzonitrile moiety, makes it a key building block for synthesizing a range of more complex molecules with potential therapeutic applications. A thorough understanding and documentation of its physical properties are paramount for its effective use in synthesis, ensuring reproducibility of reactions, aiding in purification, and meeting regulatory standards for drug development.
While specific, publicly available experimental data for 4-(Piperidin-4-YL)benzonitrile hydrochloride is limited, this guide provides a comprehensive framework for its characterization. It outlines the essential physical and spectral properties that must be determined and details the standard experimental protocols for their measurement.
Data Presentation: Key Physical and Spectroscopic Properties
The following table summarizes the critical physical and chemical properties that are essential for the characterization of a chemical intermediate like 4-(Piperidin-4-YL)benzonitrile hydrochloride. The significance of each property is highlighted to underscore its importance in the research and development process.
| Property | Description & Significance |
| Molecular Formula | C₁₂H₁₅ClN₂ |
| Molecular Weight | 222.72 g/mol |
| Appearance | Physical state, color, and crystalline form. Crucial for initial identification and quality control. |
| Melting Point (°C) | The temperature range over which the solid transitions to a liquid. A sharp melting range is a primary indicator of purity.[1] For a hydrochloride salt, this is typically a decomposition point rather than a true melt. |
| Solubility | Qualitative or quantitative measure of the compound's ability to dissolve in various solvents (e.g., water, DMSO, ethanol, methanol). Essential for selecting appropriate solvents for reactions, purification (crystallization), and formulation.[2][3][4][5] |
| pKa | The acid dissociation constant. For this compound, it would quantify the acidity of the piperidinium ion. This is critical for understanding its ionization state at different physiological pH values, which affects solubility, absorption, and receptor binding. |
| ¹H NMR | Provides detailed information about the number and chemical environment of hydrogen atoms in the molecule, confirming the proton framework of the structure. |
| ¹³C NMR | Identifies the different carbon environments within the molecule, complementing ¹H NMR to confirm the carbon skeleton and the presence of key functional groups (e.g., the nitrile carbon). |
| Infrared (IR) Spectroscopy | Reveals the presence of specific functional groups by identifying their characteristic vibrational frequencies (e.g., C≡N stretch for the nitrile, N-H stretch for the secondary amine salt, C-H and C=C stretches for the aromatic ring).[6][7][8] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z) of the molecule and its fragments. It confirms the molecular weight of the free base and provides structural information through fragmentation patterns.[9][10] |
| Purity (%) | Typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). It is a critical quality attribute for use in subsequent synthetic steps and for regulatory purposes. |
Experimental Protocols
The following sections provide detailed, standardized methodologies for determining the key physical properties of a solid organic compound such as 4-(Piperidin-4-YL)benzonitrile hydrochloride.
Melting Point Determination
The melting point is determined by observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid.[1]
-
Procedure:
-
Ensure the compound is dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]
-
Place the capillary tube into the heating block of the apparatus.[11]
-
For an unknown compound, first perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[13]
-
Allow the apparatus to cool.
-
Perform a second, more precise measurement. Start heating rapidly until the temperature is about 15-20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.[11]
-
For hydrochloride salts, observe for decomposition (charring, gas evolution) and note the temperature range.
-
Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[4][5]
-
Apparatus: Vials with screw caps, orbital shaker with temperature control, filtration device (e.g., 0.22 µm syringe filters), and a quantitative analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid is crucial.[4]
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]
-
Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[3][5]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[3][4]
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method like HPLC.
-
The determined concentration represents the equilibrium solubility in that solvent at the specified temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure.
-
Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as hydrochloride salts are often insoluble in CDCl₃).[14]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.[14]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within the molecule. For solids, common methods include KBr pellets or Attenuated Total Reflectance (ATR).[7]
-
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Procedure (Thin Solid Film Method):
-
Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]
-
Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6]
-
Place the plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
The spectrum should show characteristic absorption bands for the nitrile (C≡N), amine salt (N-H), aromatic ring (C=C, C-H), and aliphatic (C-H) groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on fragmentation.
-
Apparatus: Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar, salt-like compounds.[15]
-
Sample Preparation:
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system (LC-MS).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.
-
The most abundant peak in the molecular ion region will confirm the molecular weight of the free base (186.25 g/mol ).
-
Tandem MS (MS/MS) can be performed to induce fragmentation and aid in structural confirmation.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of a chemical intermediate like 4-(Piperidin-4-YL)benzonitrile hydrochloride.
Caption: General workflow for synthesis and characterization of a chemical intermediate.
This guide provides a foundational framework for the physical and spectral characterization of 4-(Piperidin-4-YL)benzonitrile hydrochloride. By following these standardized protocols, researchers can generate the reliable and comprehensive data necessary for advancing their scientific and developmental objectives.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. store.astm.org [store.astm.org]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. who.int [who.int]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.latech.edu [chem.latech.edu]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
